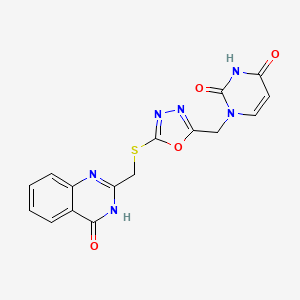
1-((5-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound can undergo, including the reagents and conditions for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic quinones and related compounds have been synthesized through interactions with amides, thioamides, and other reagents. For example, the synthesis of oxazolo[5,4-g]quinoline-4,9-dione and thiazolo[5,4-g]quinoline-4,9-dione demonstrates the versatility of heterocyclic compounds in producing a wide range of derivatives with potential biological activities. These syntheses contribute to our understanding of heterocyclic chemistry and offer a foundation for exploring similar compounds for various applications (Yanni, 1991).
Biological Activities and Applications
Heterocyclic compounds, including quinazolinones and their derivatives, have shown a range of biological activities, suggesting potential pharmaceutical applications. For instance, derivatives synthesized from 6-chloroquinoline-5,8-dione hydrochloride exhibited bactericidal activities, indicating their potential use in developing new antimicrobial agents. These studies highlight the importance of heterocyclic chemistry in drug discovery and development (Yanni, 1991).
Antioxidant and Lubricant Applications
Compounds with quinolinone derivatives have been evaluated as antioxidants in lubricating greases, demonstrating their potential in industrial applications. The synthesis and characterization of such compounds, and their efficiency as antioxidants, open up avenues for their use in enhancing the performance and longevity of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
Propiedades
IUPAC Name |
1-[[5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4S/c23-12-5-6-22(15(25)19-12)7-13-20-21-16(26-13)27-8-11-17-10-4-2-1-3-9(10)14(24)18-11/h1-6H,7-8H2,(H,17,18,24)(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOAZRSWODAXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NN=C(O3)CN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

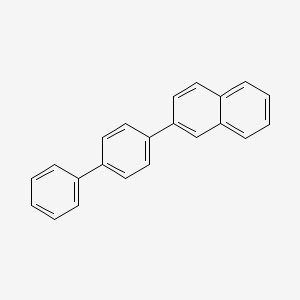
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)
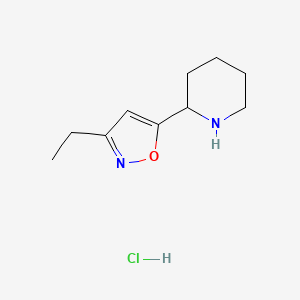
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2918458.png)
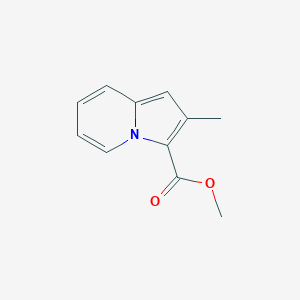
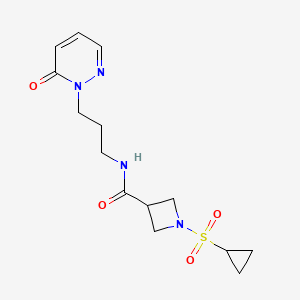
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)
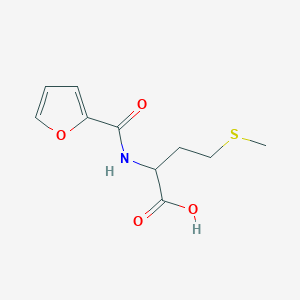
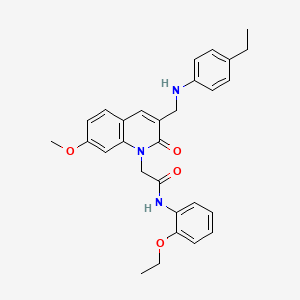
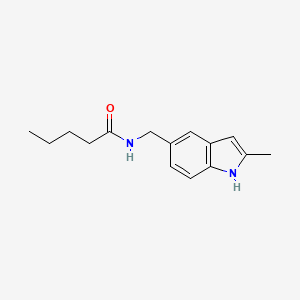
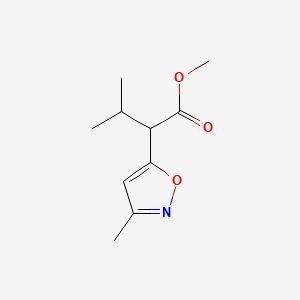
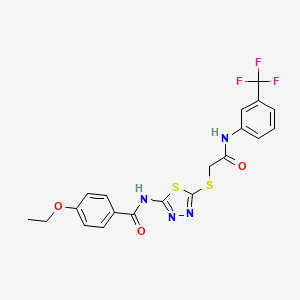
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)